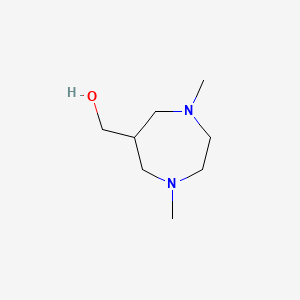

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,4-dimethyl-1,4-diazepan-6-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-9-3-4-10(2)6-8(5-9)7-11/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQIMJXMQWJMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC(C1)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060050-50-0 | |

| Record name | (1,4-dimethyl-1,4-diazepan-6-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Homopiperazine Advantage: A Technical Guide to 1,4-Diazepane Derivatives in Medicinal Chemistry

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a critical expansion of the medicinal chemist’s toolbox, offering a distinct conformational profile compared to its six-membered homolog, piperazine. While piperazine is ubiquitous, the seven-membered 1,4-diazepane ring introduces increased flexibility and a unique bond vector orientation that allows for "U-shaped" or "horseshoe" bioactive conformations. This guide analyzes the structural utility of 1,4-diazepanes, details robust synthetic protocols for their desymmetrization, and examines their application in blockbuster therapeutics like Suvorexant and Fasudil.

Structural & Conformational Analysis

The "Seven-Membered" Effect

The transition from a 6-membered piperazine to a 7-membered 1,4-diazepane alters both the physicochemical properties and the spatial arrangement of substituents.[1]

| Feature | Piperazine (6-membered) | 1,4-Diazepane (7-membered) | Medicinal Chemistry Implication |

| Conformational Entropy | Low (Rigid Chair) | High (Twist-Chair/Twist-Boat) | Diazepane can adapt to sterically demanding binding pockets (induced fit).[1] |

| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | ~10.0 (N1), ~6.5 (N4) | Slightly higher basicity due to reduced ring strain and lone pair repulsion. |

| Vector Angle | ~180° (Linear) | Variable (<120° to >150°) | Ideal for "wrapping" around receptor residues (e.g., Orexin receptors). |

| Lipophilicity (cLogP) | Lower | Higher (+1 CH₂ unit) | Improved BBB penetration potential, though metabolic liability increases. |

Pharmacophore Mapping

The 1,4-diazepane ring often acts as a semi-rigid linker that positions two pharmacophores at a specific distance while retaining enough flexibility to minimize entropic penalties upon binding.[1]

Figure 1: Pharmacophore mapping of the 1,4-diazepane scaffold showing key vectors for functionalization in major drug classes.[1]

Synthetic Strategies: Desymmetrization & Construction

The primary challenge in 1,4-diazepane chemistry is differentiating the two equivalent nitrogen atoms (desymmetrization) or constructing the ring with pre-installed chirality.

Pathway A: Selective Desymmetrization (Mono-protection)

Direct alkylation of homopiperazine often leads to bis-alkylation.[1] A controlled mono-protection strategy is required.[1]

Mechanism:

-

Statistical Approach: Using a large excess of diamine (5–10 eq) to electrophile.[1]

-

Electronic Bias: Using reagents that reduce the nucleophilicity of the remaining nitrogen after the first attack.

Pathway B: Asymmetric Ring Construction (The Suvorexant Route)

For advanced applications, such as the synthesis of Suvorexant, the chirality is installed during ring formation to avoid difficult resolutions later.

Figure 2: Primary synthetic workflows for accessing 1,4-diazepane scaffolds. Route B is preferred for enantiopure C-substituted derivatives.[1]

Medicinal Chemistry Applications (Case Studies)

Suvorexant (Belsomra): The Importance of C7-Methylation

Suvorexant is a Dual Orexin Receptor Antagonist (DORA) for insomnia.[1][2][3]

-

Role of 1,4-Diazepane: The ring serves as the central core, positioning a benzoxazole and a triazolyl-benzoyl group.

-

Critical Insight: The 7-methyl group (R-configuration) is not just for binding affinity; it stabilizes the conformation and, crucially, blocks a metabolic "soft spot" on the diazepane ring, significantly improving oral bioavailability and half-life.

-

Binding Mode: The diazepane adopts a "U-shape," allowing the two aromatic wings to engage in face-to-face π-stacking interactions within the receptor [1].[1]

Fasudil: Kinase Inhibition via Sulfonamides

Fasudil is a Rho-associated kinase (ROCK) inhibitor used for cerebral vasospasm.[1]

-

Role of 1,4-Diazepane: It acts as a solvating tail.[1] The secondary amine (N4) remains basic (protonated at physiological pH), interacting with acidic residues in the solvent-exposed region of the kinase ATP pocket.

-

Selectivity: The larger 7-membered ring provides a distinct selectivity profile against other kinases (like PKA/PKC) compared to smaller piperazine analogs [2].[1]

Emerging: Sigma-1 (σ1) Receptor Ligands

Recent literature highlights 1,4-diazepanes as potent σ1 receptor ligands for neuroprotection.[1][5]

-

Mechanism: N-benzyl-1,4-diazepanes act as flexible linkers.[1] The distance spanned by the diazepane ring is optimal for bridging the primary and secondary hydrophobic binding regions of the σ1 receptor chaperone [3].

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection of Homopiperazine

A self-validating protocol for desymmetrization.[1]

Rationale: Using a dilute solution and slow addition prevents the statistical formation of the di-Boc byproduct.

Materials:

-

Homopiperazine (1,4-diazepane): 10.0 mmol (1.00 g)[1]

-

Di-tert-butyl dicarbonate (Boc₂O): 10.0 mmol (2.18 g)[1]

-

Dichloromethane (DCM): 100 mL (High dilution is key)[1]

-

Triethylamine (TEA): 12.0 mmol[1]

Procedure:

-

Dissolution: Dissolve homopiperazine (1.00 g) and TEA (1.6 mL) in DCM (60 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Controlled Addition: Dissolve Boc₂O (2.18 g) in DCM (40 mL). Add this solution dropwise to the amine solution over 2 hours using an addition funnel or syringe pump.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (Purification by Extraction):

-

Validation:

Protocol B: Reductive Amination (N-Alkylation)

Standard method for functionalizing the secondary nitrogen.[1]

Procedure:

-

Dissolve N-Boc-1,4-diazepane (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Stir at RT for 4–16 hours.

-

Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Note: If the aldehyde is sterically hindered, add catalytic acetic acid (1–2 drops) to facilitate iminium ion formation.

Future Outlook: 1,4-Diazepanes in Neurodegeneration

Recent studies (2025) have identified N-alkylated 1,4-diazepane derivatives as inhibitors of Amyloid Beta (Aβ) aggregation .[1] The scaffold's ability to disrupt β-sheet formation via hydrogen bonding (N4-H donor) while positioning hydrophobic groups to block Aβ self-assembly makes it a promising lead for Alzheimer's therapeutics [4].[1]

References

-

Discovery and Chemical Development of Suvorexant. ACS Publications.[1] Available at: [Link][1]

-

Fasudil | C14H17N3O2S | CID 3547. PubChem.[1][4] Available at: [Link][1]

-

Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link][1][6]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace (University of Waterloo).[1] Available at: [Link][1]

Sources

- 1. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SID 46514392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates | MDPI [mdpi.com]

Suppliers and pricing for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

An In-Depth Technical Guide to (1,4-Dimethyl-1,4-diazepan-6-yl)methanol for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its procurement, a proposed synthetic pathway, rigorous quality control protocols, and potential applications, grounding our discussion in established chemical principles and field-proven methodologies.

Compound Overview and Strategic Importance

(1,4-Dimethyl-1,4-diazepan-6-yl)methanol, identified by CAS Number 2060050-50-0 , belongs to the 1,4-diazepane family. This seven-membered heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs like Diazepam.[1][2][3] The strategic value of this specific methanol-substituted diazepane lies in its potential as a versatile building block. The primary alcohol group offers a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Key Structural Features:

-

1,4-Diazepane Core: A saturated seven-membered ring containing two nitrogen atoms at positions 1 and 4.

-

N,N'-Dimethylation: Both nitrogen atoms are methylated, which influences the compound's basicity, solubility, and pharmacokinetic properties.

-

Methanol Group: A hydroxymethyl (-CH₂OH) substituent at the 6-position, providing a key site for synthetic elaboration.

Procurement and Commercial Availability

Acquiring high-quality starting materials is the foundation of any successful research campaign. (1,4-Dimethyl-1,4-diazepan-6-yl)methanol is available from specialized chemical suppliers. When sourcing this compound, researchers must prioritize suppliers who provide comprehensive analytical data to validate the material's identity and purity.

Table 1: Supplier Information for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

| Supplier | CAS Number | Notes |

| BLDpharm | 2060050-50-0 | Provides access to analytical data including NMR, HPLC, and LC-MS for verification.[4] |

Note: Pricing is subject to quotation and typically depends on quantity, purity, and supplier. Researchers are advised to request quotes directly from vendors.

Handling and Storage: As with many amine-containing organic compounds, (1,4-Dimethyl-1,4-diazepan-6-yl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Proposed Synthetic Pathway

While specific literature on the synthesis of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol is not widely published, a plausible and robust synthetic route can be designed based on established organic chemistry principles for heterocyclic compounds. The following multi-step workflow is proposed, starting from a protected 1,4-diazepane precursor. This approach ensures control over regioselectivity and functional group manipulations.

Workflow Diagram: Proposed Synthesis

Caption: Proposed workflow for the synthesis of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol.

Detailed Synthesis Protocol (Proposed)

Rationale: This protocol employs reductive amination, a highly efficient and mild method for methylating secondary amines. Using a protected precursor for the alcohol may be necessary if the starting material is not commercially available. For this protocol, we assume the availability of (1,4-diazepan-6-yl)methanol.[5][6]

Step 1: N,N'-Dimethylation of (1,4-diazepan-6-yl)methanol

-

Dissolution: In a round-bottom flask, dissolve one equivalent of (1,4-diazepan-6-yl)methanol in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Add 2.5 equivalents of aqueous formaldehyde (37 wt. % in H₂O). The slight excess ensures the reaction goes to completion.

-

Reductant Addition: Slowly add 2.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 30 minutes. The slow addition is crucial to control the reaction rate and prevent excessive foaming. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent for iminium ions formed in situ.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM with a suitable stain (e.g., potassium permanganate). The reaction is typically complete within 4-12 hours.

Step 2: Aqueous Work-up and Extraction

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The use of a chlorinated solvent is effective for extracting many nitrogen-containing compounds.[7]

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][7]

Step 3: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., pure DCM).

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of methanol in DCM (e.g., starting from 1% and gradually increasing to 10% methanol). The polarity gradient is essential for separating the more polar product from less polar impurities.[7]

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, (1,4-Dimethyl-1,4-diazepan-6-yl)methanol.

Quality Control and Characterization

Rigorous analytical validation is non-negotiable in drug development. The identity, purity, and stability of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol must be unequivocally confirmed.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Protocol 1: Purity Determination by RP-HPLC

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of small organic molecules.[8][9][10] This method separates compounds based on their hydrophobicity.

Table 2: Recommended HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | C18 columns provide excellent retention and resolution for a wide range of organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonating the amine groups, leading to sharper peaks and better chromatography. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection | UV at 210 nm or 254 nm | Amine-containing compounds typically have some UV absorbance at lower wavelengths. 254 nm can also be effective.[8] |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce run time.[8] |

Validation Parameters (as per ICH Guidelines):

-

Linearity: Prepare a calibration curve with at least five concentrations to demonstrate a linear relationship between concentration and peak area.[9][11]

-

Accuracy & Precision: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. Repeatability and intermediate precision should be assessed.[8][9]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

Protocol 2: Structural Confirmation by NMR and MS

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The resulting spectrum should show distinct signals corresponding to the N-methyl protons, the diazepane ring protons, and the hydroxymethyl protons, with appropriate chemical shifts and coupling patterns.

-

¹³C NMR: This will confirm the number of unique carbon environments in the molecule.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Couple the HPLC method described above to a mass spectrometer (e.g., ESI-QTOF). This will confirm the molecular weight of the compound by identifying the [M+H]⁺ ion, providing definitive confirmation of its identity.

-

Applications in Drug Discovery and Development

The (1,4-Dimethyl-1,4-diazepan-6-yl)methanol scaffold is a valuable starting point for creating novel chemical entities. The primary alcohol can be readily converted into a wide range of functional groups, including:

-

Ethers and Esters: For modifying lipophilicity and metabolic stability.

-

Aldehydes and Carboxylic Acids: Via oxidation, providing handles for amide bond formation or reductive amination with other amines.

-

Halides: Via substitution, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aromatic or heteroaromatic moieties.

This synthetic versatility allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas where diazepine cores have shown promise, such as CNS disorders, oncology, and infectious diseases.[1][2]

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Alchem.Pharmtech. CAS 220364-91-0 | (1,4-Diazepan-6-yl)methanol. [Link]

-

LookChem. Factory Supply 3-Methyl-2-butenal - Ality Chemical Corporation. [Link]

-

Frontiers in Chemistry. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]

-

Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

-

Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Molecules. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. ECO-FRIENDLY RP-HPLC METHOD FOR DETERMINATION OF DIAZEPAM IN COATED TABLET. [Link]

-

SAS Publishers. Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). [Link]

-

Thai Journal of Science and Technology. Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. [Link]

-

ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. [Link]

-

Pharmacophore. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2060050-50-0|(1,4-Dimethyl-1,4-diazepan-6-yl)methanol|BLD Pharm [bldpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 220364-91-0 CAS|(1,4-diazepan-6-yl)methanol|生产厂家|价格信息 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mjcce.org.mk [mjcce.org.mk]

- 9. saspublishers.com [saspublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacophorejournal.com [pharmacophorejournal.com]

Safety data sheet (SDS) for (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

An In-depth Technical Guide to the Safe Handling of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol

A Note from the Senior Application Scientist

Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds, applying fundamental principles of chemical safety, and incorporating field-proven laboratory best practices. The primary directive of this whitepaper is to empower researchers, scientists, and drug development professionals to conduct a thorough risk assessment and implement robust safety protocols when working with this and other compounds of unknown toxicological profiles. The information herein is provided on the principle of treating unknown substances with a high degree of caution.

Section 1: Chemical Identification and Structural Analysis

Before handling any compound, it is imperative to understand its fundamental identity and structure. This knowledge forms the basis of any subsequent hazard assessment.

Identity and Known Properties

The fundamental identifiers for this compound are summarized below. It is critical to note the absence of experimentally determined physical properties in publicly available literature, which necessitates a cautious approach to handling.

| Property | Value | Source |

| Chemical Name | (1,4-Dimethyl-1,4-diazepan-6-yl)methanol | - |

| CAS Number | 2060050-50-0 | [1] |

| Molecular Formula | C8H18N2O | Inferred from Structure |

| Molecular Weight | 158.24 g/mol | Inferred from Structure |

| Physical Form | Assumed to be a solid at STP* | [2] |

*Based on analogous compounds like (1-Benzyl-1,4-diazepan-6-yl)methanol, which is a solid.[2]

Chemical Structure

The structure consists of a seven-membered diazepane ring, which is a core feature in various biologically active molecules, including pharmaceuticals like Diazepam (Valium), although the overall structure is distinct.[3][4] The presence of two tertiary amine groups and a primary alcohol functional group dictates its likely chemical reactivity and potential biological interactions.

Section 3: Safe Handling, Exposure Controls, and Protocols

Adherence to strict protocols is the primary mechanism for mitigating the risks associated with compounds of unknown toxicity.

Engineering Controls

All manipulations of (1,4-Dimethyl-1,4-diazepan-6-yl)methanol solid or its solutions must be performed within a certified chemical fume hood. [5]The fume hood provides primary containment, protecting the user from inhaling airborne particulates and vapors.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Chemical splash goggles are mandatory. [6]* Hand Protection: Wear nitrile gloves (or other impervious gloves) at all times. Consider double-gloving if handling the material for extended periods. [6]* Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a respirator with an appropriate filter should be used after a formal risk assessment.

Protocol for Handling the Solid Compound

-

Preparation: Designate a specific area within the fume hood for the handling of the compound. Ensure a chemical spill kit is accessible.

-

Weighing: Use a disposable weigh boat or creased weigh paper. Tare the balance with the empty weigh boat inside. Carefully transfer the solid using a clean spatula. Avoid creating dust. If any static is present, use an anti-static gun.

-

Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat. Use a small amount of a suitable solvent to rinse the weigh boat to ensure a quantitative transfer.

-

Dissolution: Add solvent to the vessel slowly to avoid splashing. If necessary, cap the vessel and sonicate or stir to dissolve.

-

Cleanup: Dispose of the weigh boat and any contaminated items (e.g., paper towels) in a designated solid chemical waste container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response

The following decision tree outlines the immediate steps to be taken in case of accidental exposure.

Accidental Release Measures

-

Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up with a brush and dustpan, avoiding dust creation. Place the material and cleaning tools into a sealed container for disposal.

-

Large Spill: Evacuate the immediate area. Prevent entry by unauthorized personnel. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Storage and Disposal

Proper storage and disposal are essential for maintaining chemical integrity and ensuring laboratory safety.

Storage Conditions

-

Container: Store in a tightly sealed, clearly labeled container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Based on the combustible nature of analogous compounds, store away from strong oxidizing agents and sources of ignition. [2][5]* Integrity: To ensure product integrity, follow any specific storage instructions provided by the supplier. [6]

Disposal Considerations

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter sewers or waterways. [7]All waste must be placed in an appropriately labeled, sealed container for collection by trained EHS personnel.

References

-

U.S. Food and Drug Administration (FDA). NON-CLINICAL REVIEW(S) - accessdata.fda.gov. [Link]

-

Alchem Pharmtech. CAS 220364-91-0 | (1,4-Diazepan-6-yl)methanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. [Link]

-

National Center for Biotechnology Information. Methanol Toxicity - StatPearls. [Link]

-

Carl ROTH. Safety Data Sheet: Methanol D4. [Link]

-

MDPI. The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. [Link]

-

Methanex. SAFETY DATA SHEET - Methanol. [Link]

-

Journal of Chemical and Pharmaceutical Research. Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

-

International Agency for Research on Cancer (IARC). Diazepam (IARC Summary & Evaluation, Volume 66, 1996). [Link]

-

FooDB. Showing Compound Diazepam (FDB007103). [Link]

Sources

- 1. 2060050-50-0|(1,4-Dimethyl-1,4-diazepan-6-yl)methanol|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Diazepam (FDB007103) - FooDB [foodb.ca]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Note: (1,4-Dimethyl-1,4-diazepan-6-yl)methanol as a Versatile Scaffold for Novel Sigma-1 Receptor Ligands

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and oncology.

Abstract: This application note provides a comprehensive guide to the utilization of (1,4-dimethyl-1,4-diazepan-6-yl)methanol as a key building block for the synthesis of novel sigma-1 (σ1) receptor ligands. We present a detailed synthetic protocol, characterization data, and a robust method for evaluating the binding affinity of the resulting compounds. The rationale for employing the diazepane scaffold is discussed in the context of structure-activity relationships (SAR) for sigma receptor modulation, highlighting its potential for developing therapeutics for a range of central nervous system (CNS) disorders and cancer.[1][2][3]

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[2][4] The σ1 receptor, a 223-amino acid chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has garnered significant attention as a therapeutic target.[2] It plays a crucial role in modulating a variety of cellular processes, including ion channel activity, intracellular calcium signaling, and cellular stress responses.[5]

The widespread expression of σ1 receptors in the central nervous system and their involvement in neuronal function make them attractive targets for the treatment of neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[1][6] Furthermore, the overexpression of σ1 receptors in various tumor cell lines has opened avenues for their exploration as targets for cancer therapy.[1] The development of selective σ1 receptor ligands, both agonists and antagonists, is therefore a highly active area of research.

The Diazepane Scaffold: A Privileged Structure for Sigma Receptor Ligands

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. In the context of sigma receptor ligands, the diazepane moiety offers several advantages:

-

Conformational Flexibility: The seven-membered ring provides a degree of conformational flexibility that can allow for optimal interaction with the binding pocket of the σ1 receptor.

-

Structural Diversity: The two nitrogen atoms of the diazepane ring provide multiple points for chemical modification, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties.

-

Improved Pharmacokinetic Properties: The incorporation of the diazepane scaffold can lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Recent studies have highlighted the potential of diazepane-containing derivatives as potent and selective sigma receptor ligands.[1][2][3] Our focus here is on the utility of (1,4-dimethyl-1,4-diazepan-6-yl)methanol as a readily available and versatile starting material for the synthesis of novel σ1 receptor ligands.

Synthetic Strategy: From Building Block to Bioactive Ligand

The primary alcohol functionality of (1,4-dimethyl-1,4-diazepan-6-yl)methanol serves as a convenient handle for introducing various pharmacophoric groups. A robust and widely applicable synthetic strategy involves a two-step sequence:

-

Activation of the Hydroxyl Group: Conversion of the primary alcohol to a good leaving group, such as a tosylate, facilitates subsequent nucleophilic substitution.

-

Nucleophilic Substitution: Reaction of the activated intermediate with a suitable nucleophile, such as an N-arylpiperazine, a common motif in high-affinity sigma receptor ligands.

This approach allows for the modular synthesis of a library of compounds with diverse aryl substituents, enabling a systematic exploration of the structure-activity relationship (SAR).

Experimental Protocol 1: Synthesis of a Representative Sigma-1 Receptor Ligand

This protocol details the synthesis of 1-(4-fluorophenyl)-4-((1,4-dimethyl-1,4-diazepan-6-yl)methyl)piperazine , a representative sigma-1 receptor ligand, from (1,4-dimethyl-1,4-diazepan-6-yl)methanol.

Workflow Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Diazepane Enantiomers

Welcome to the technical support center for the chiral separation of diazepane enantiomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for these challenging compounds. Diazepanes and related benzodiazepines often exhibit conformational chirality, where enantiomers can interconvert through a ring-flipping process.[1][2][3] This stereolability, combined with the critical need for enantiopurity in pharmaceutical applications, makes robust analytical methods essential.[4][5]

This resource provides expert-driven advice in a direct question-and-answer format, addressing common challenges from initial method development to advanced troubleshooting.

Section 1: Method Development & Optimization FAQs

This section addresses the foundational questions and strategic decisions you'll face when beginning your method development journey.

Q1: I'm starting a new project on a diazepane derivative. Which type of chiral stationary phase (CSP) should I try first?

A: Your starting point should be a column screening approach focused on polysaccharide-based CSPs.[5][6] These columns, typically based on cellulose or amylose derivatives coated or immobilized on a silica support, have demonstrated the broadest success in resolving a wide range of chiral compounds, including diazepanes.[7]

-

Causality: Polysaccharide CSPs form complex three-dimensional structures with "chiral pockets" or grooves.[8] Enantiomeric recognition occurs through a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance. One enantiomer fits into these pockets more favorably than the other, leading to a difference in retention time and, thus, separation.

-

Recommendation: Begin your screening with at least two columns of complementary selectivity:

-

An amylose-based CSP (e.g., Chiralpak® IA, AD).

-

A cellulose-based CSP (e.g., Chiralcel® OD, OJ).

-

Q2: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode for my separation?

A: The choice of separation mode is a critical parameter that influences selectivity. Each mode has distinct advantages and is worth exploring during initial screening.

| Separation Mode | Typical Mobile Phase | Advantages | Disadvantages |

| Normal-Phase (NP) | n-Hexane / Alcohol (IPA or EtOH) | Often provides the highest selectivity and resolution. | Poor analyte solubility for polar compounds; not directly compatible with Mass Spectrometry (MS). |

| Reversed-Phase (RP) | Aqueous Buffer / Acetonitrile or Methanol | Excellent MS compatibility; good for polar analytes. | Selectivity can sometimes be lower than in NP mode.[9] |

| Polar Organic (PO) | Acetonitrile / Methanol or Ethanol | Good for compounds with poor solubility in NP solvents; rapid column equilibration; MS-compatible.[10] | May require specific immobilized columns that can tolerate these solvents.[11][12] |

Expert Insight: For many diazepanes, Normal-Phase mode often yields the best initial results due to the strong hydrogen bonding interactions that can be modulated by the alcohol modifier. However, if LC-MS analysis is the end goal, developing a method in Reversed-Phase or Polar Organic mode from the start is more efficient.[9]

Q3: How do mobile phase additives like DEA or TFA affect the separation of diazepanes?

A: Mobile phase additives are crucial for controlling the ionization state of the analyte and minimizing undesirable secondary interactions with the stationary phase, which dramatically improves peak shape.

-

For Basic Analytes (Most Diazepanes): A basic additive, such as Diethylamine (DEA) or Ethanolamine (ETA), is typically added to the mobile phase (usually 0.1% v/v) in Normal-Phase mode.[6] This additive competes with the basic analyte for active sites (residual silanols) on the silica surface, preventing peak tailing and improving efficiency.

-

For Acidic Analytes: An acidic additive, like Trifluoroacetic Acid (TFA) or acetic acid (usually 0.1% v/v), is used to suppress the ionization of acidic analytes, leading to better peak shape.

Important Note: Additives can also alter the conformation of the polysaccharide selector, thereby changing the chiral recognition mechanism and affecting the resolution and even the elution order of the enantiomers.[13] Be aware of the "additive memory effect," where additives can strongly adsorb to the CSP and influence subsequent analyses even after being removed from the mobile phase.[14][15]

Q4: What is the impact of column temperature on the resolution of diazepane enantiomers?

A: Temperature is a powerful tool for optimizing chiral separations. Generally, decreasing the temperature increases the resolution.

-

Thermodynamic Principle: Most chiral separations are enthalpy-driven (ΔH). According to the van't Hoff equation (ln α = -ΔΔH°/RT + ΔΔS°/R), lowering the temperature (T) increases the selectivity (α) and, consequently, the resolution.[16] This is because lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, amplifying the energy difference between the two enantiomers.[17]

-

Conformational Stability: For conformationally labile molecules like diazepam, sub-ambient temperatures (e.g., 10°C down to -40°C) may be necessary.[2][3] Lowering the temperature can slow the rate of on-column interconversion between the two enantiomers to a point where they can be chromatographically separated instead of co-eluting as a broad, distorted peak.[2][18] In some cases, a plateau may be observed between the peaks, which is a classic sign of on-column enantiomerization.[18]

Section 2: Troubleshooting Guide (Q&A Format)

This section provides direct answers to specific problems you may encounter during your experiments.

Problem Category: Poor or No Resolution

Q: My enantiomers are co-eluting or only partially resolved (Rs < 1.5). What is the first thing I should adjust?

A: Your first step should be to systematically optimize the mobile phase composition, as small changes can have a large impact on selectivity.[7]

-

Adjust Modifier Percentage (NP): Change the concentration of the alcohol modifier (e.g., isopropanol, ethanol). Try a range from 5% to 25%. A lower percentage often increases retention and may improve resolution.

-

Change Modifier Type (NP): The type of alcohol used can dramatically alter selectivity. If isopropanol (IPA) isn't working, try ethanol (EtOH) or vice-versa. Their different hydrogen bonding capabilities create different interactions.[6]

-

Lower the Temperature: Decrease the column temperature in 5-10°C increments. This is one of the most effective ways to improve resolution for enantiomers.[16][19][20]

-

Reduce the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) gives more time for interactions to occur, which can increase efficiency and resolution.[10]

Q: I have tried optimizing the mobile phase and temperature, but the resolution is still insufficient. What is my next move?

A: If mobile phase optimization is unsuccessful, the issue lies with the fundamental selectivity of the stationary phase for your analyte. You must try a different CSP. Enantioselectivity is highly specific, and a column that works for one diazepane derivative may not work for another.[6] Screen your compound on a CSP with a different polysaccharide backbone (e.g., switch from an amylose-based column to a cellulose-based one) or a different derivatization.[7]

Problem Category: Poor Peak Shape

Q: My peaks are showing significant tailing (Tailing Factor > 1.5). What are the likely causes and solutions?

A: Peak tailing is a common issue in chiral chromatography and typically points to one of four issues:

-

Secondary Ionic Interactions: This is the most common cause for basic analytes like diazepanes. Solution: Add or increase the concentration of a basic modifier (e.g., 0.1% - 0.2% DEA) to your normal-phase mobile phase to mask active silanol sites on the stationary phase.[6]

-

Column Contamination: Strongly adsorbed impurities from previous injections can create active sites at the column inlet. Solution: If you are using a robust, immobilized CSP, follow the manufacturer's instructions for flushing with a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[11][21] For coated CSPs, flushing with a strong, compatible solvent like 2-propanol may help.[21]

-

Column Overload: Injecting too much sample mass can saturate the stationary phase. Solution: Dilute your sample by a factor of 5 or 10 and reinject.[22]

-

Extra-Column Volume: Excessive dead volume in tubing or fittings can cause peak broadening and tailing. Solution: Ensure all fittings are properly connected and use tubing with the smallest appropriate internal diameter.[23]

Q: My peaks are fronting. What does this mean?

A: Peak fronting is most often a clear sign of mass overload. The stationary phase becomes saturated, and analyte molecules travel through the column at the speed of the mobile phase, eluting earlier than they should. Solution: Significantly reduce the concentration of your sample.[23] Another cause can be injecting the sample in a solvent that is much stronger than the mobile phase, which causes the sample band to spread improperly at the column inlet.[21] Always try to dissolve your sample in the mobile phase itself.[24]

Problem Category: Inconsistent Results

Q: My retention times are drifting or shifting between runs. What should I investigate?

A: Unstable retention times compromise method robustness and point to a lack of system equilibrium or stability.

-

Temperature Fluctuation: The most common culprit. Even small changes in ambient temperature can affect retention. Solution: Always use a thermostatically controlled column compartment and allow the system to fully stabilize before starting your analysis.[22]

-

Inadequate Column Equilibration: Switching between mobile phases, especially from reversed-phase to normal-phase, requires extensive equilibration time. Solution: Flush the new mobile phase through the column for at least 20-30 column volumes before injecting your sample.

-

Mobile Phase Instability: The composition of your mobile phase can change over time. Solution: Check for selective evaporation of volatile components (like hexane) from the mobile phase reservoir.[25] If using an online mixer, ensure the proportioning valves are functioning correctly.

-

Additive Memory Effect: As mentioned earlier, additives can bind strongly to the CSP. Solution: If you suspect this is an issue, dedicate a column to a specific method or develop a rigorous column flushing and regeneration procedure between different methods.[14][15]

Q: My system backpressure suddenly increased significantly. How do I diagnose and fix this?

A: A sudden pressure increase indicates a blockage somewhere in the system.

-

Isolate the Blockage: Work backward from the detector. First, disconnect the column and see if the pressure returns to normal. If it does, the blockage is in the column. If not, continue disconnecting components (injector, tubing) until the pressure drops, identifying the clogged part.[24]

-

Blocked Column Frit: This is the most common cause of column-related high pressure, usually due to particulates from unfiltered samples or precipitated buffer salts. Solution: Check the column's instruction manual. Many manufacturers allow for careful back-flushing of the column at a low flow rate to dislodge particulates from the inlet frit.[21] Always use a guard column to protect your analytical column.

-

Sample Precipitation: If your sample is dissolved in a solvent that is not miscible with the mobile phase, it can precipitate upon injection, blocking the column. Solution: Ensure your sample solvent is compatible with the mobile phase.[21]

Section 3: Protocols & Visual Workflows

CSP & Mobile Phase Screening Strategy

The following diagram outlines a logical approach to initial method development for a new diazepane compound.

Caption: Decision tree for initial chiral method development.

Protocol 1: Generic Screening Protocol for Diazepane Enantiomers

This protocol provides a starting point for screening a novel diazepane compound.

1. System & Column Preparation:

-

Install an amylose-based CSP (e.g., Chiralpak® IA) and a compatible guard column.

-

Flush the HPLC system thoroughly with 2-propanol.

-

Equilibrate the column with the initial mobile phase (Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

2. Standard Preparation:

-

Prepare a 1 mg/mL stock solution of the racemic diazepane analyte in ethanol or mobile phase.

-

Dilute to a working concentration of 0.1 mg/mL for injection.

3. Chromatographic Conditions:

-

Columns to Screen: Chiralpak® IA, Chiralcel® OD-H

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm (or analyte's λmax)

4. Screening Mobile Phases (Normal Phase):

-

Run 1: Mobile Phase A: n-Hexane / 2-Propanol / DEA (90:10:0.1, v/v/v)

-

Run 2: Mobile Phase B: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)

-

After screening on the first column, repeat with the second column.

5. Data Evaluation:

-

For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

-

An ideal separation will exhibit baseline resolution (Rs > 1.5).[5]

-

Identify the most promising condition (column/mobile phase combination) for further optimization (e.g., adjusting temperature or modifier percentage).

Troubleshooting Workflow for Poor Resolution

If your initial screening yields poor resolution, follow this logical troubleshooting workflow.

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

References

- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies.

- Separation of enantiomers of benzodiazepines on the Chiral-AGP column. (n.d.).

- Adhikari, K. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.

- Troubleshooting poor resolution in chiral chrom

- Iqbal, M., & Ezzeldin, E. (2006, August 22). Simultaneous Separation of Diazepam and Its Chiral and Achiral Metabolites by HPLC on a Chiralcel OD-R Column. Taylor & Francis.

- Shabir, G. A. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.

- Fan, Z., & Ouyang, F. (2004, February 15).

- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.

- Kumar, P., & Kumar, P. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org.

- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (n.d.). BenchChem.

- Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021, March 14). Daicel Chiral Technologies.

- Kettle, A. (2020, May 20). Trouble with chiral separations.

- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.

- HPLC Separation of Diazepam Conformers Coupled with Off‐Line NMR Experiment. (2025, August 5).

- Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. (2021, March 25). I.R.I.S.

- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.

- Influence of temperature on enantioselectivity of ESL-001-01. (n.d.).

- Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. (n.d.).

- Gyllenhaal, O., & Karlsson, A. (2002, February 1). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.

- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.

- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.

- Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.

- The effect of mobile phase composition on the chiral separation of compounds. (n.d.).

- Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepin. (2021, June 4). Semantic Scholar.

- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.

- Aboul-Enein, H. Y., & Ali, I. (2006, April 15).

- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30).

- Ali, I., & Aboul-Enein, H. Y. (2006, November 22). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations.

- Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022, June 16). PMC.

Sources

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 9. lcms.cz [lcms.cz]

- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 11. Impact of immobilized polysaccharide chiral stationary phases on enantiomeric separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chromatographytoday.com [chromatographytoday.com]

- 15. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. microbenotes.com [microbenotes.com]

- 20. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chiraltech.com [chiraltech.com]

- 22. youtube.com [youtube.com]

- 23. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]

Solving ring instability issues in 1,4-diazepane synthesis

Technical Support Center: Synthesis of 1,4-Diazepanes

Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this privileged seven-membered heterocyclic scaffold. The inherent ring strain and conformational flexibility of the diazepane core can lead to significant challenges, including poor cyclization yields, undesired side reactions, and product instability.

This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven protocols to overcome them.

Troubleshooting Guide & FAQs

Question 1: My cyclization reaction to form the 1,4-diazepane ring is failing or giving very low yields. What are the common causes and how can I improve it?

Answer:

This is the most common challenge in 1,4-diazepane synthesis. The difficulty arises from the high activation energy required to form a seven-membered ring due to entropic and enthalpic factors (ring strain). The success of your cyclization is critically dependent on the chosen synthetic strategy.

Causality Behind Low Yields:

-

Unfavorable Thermodynamics & Kinetics: The formation of a seven-membered ring is entropically disfavored compared to intermolecular reactions that lead to polymers or dimers.

-

Inappropriate Cyclization Strategy: Not all cyclization methods are suitable for all substrates. The choice depends heavily on the functional groups present and the desired substitution pattern.

-

Steric Hindrance: Bulky substituents on the acyclic precursor can physically impede the ring-closing event.

Troubleshooting Strategies & Recommended Protocols:

Your primary recourse is to select a more robust and appropriate cyclization method. Below is a comparison of the three most effective modern strategies.

Table 1: Comparison of Key Cyclization Strategies for 1,4-Diazepane Synthesis

| Strategy | Mechanism | Advantages | Disadvantages | Typical Catalyst/Reagent |

| Intramolecular Reductive Amination | Condensation of an amine with a ketone/aldehyde to form a cyclic imine, which is reduced in situ.[1][2] | Operationally simple (often one-pot), uses common reagents, tolerant of many functional groups.[3][4][5][6] | May require specific precursors (aminoketones/aminoaldehydes), risk of intermolecular side reactions. | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN).[7][8] |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two terminal alkenes catalyzed by a metal carbene complex to form a cycloalkene.[9] | Highly efficient for forming medium-to-large rings, excellent functional group tolerance, predictable.[10][11] | Requires an acyclic precursor with two terminal alkenes, expensive ruthenium catalysts, byproduct is volatile ethylene.[9][10] | Grubbs' or Hoveyda-Grubbs Catalysts (1st, 2nd, 3rd Gen).[9] |

| Palladium-Catalyzed Carboamination | Intramolecular coupling of an amine and an alkene with an aryl or vinyl halide coupling partner.[12] | Forms complex, functionalized rings in a single step, good for building fused systems like benzodiazepines.[12][13][14] | Can be challenging for 7-membered rings due to slower reaction rates, requires careful ligand and condition screening.[12] | Pd catalysts (e.g., Pd(dba)₂), with phosphine ligands (e.g., Buchwald ligands). |

Workflow: Choosing a Cyclization Strategy

Caption: Decision workflow for selecting a primary cyclization strategy.

Protocol 1: Intramolecular Reductive Amination

This protocol is adapted from methodologies for synthesizing substituted 1,4-diazepan-2-ones.[15]

-

Precursor Synthesis: Synthesize the linear amino-ketone precursor (e.g., compound 14 in Scheme 2 of Reference[15]).

-

Deprotection (if necessary): If the amine is protected (e.g., with Boc), deprotect it under appropriate conditions (e.g., neat TFA at 0 °C for 15 min).

-

Cyclization/Reduction:

-

Dissolve the deprotected amino-ketone precursor in a suitable solvent system (e.g., dioxane-water 4:1).

-

Adjust the pH to ~5.4 using acetic acid. A slightly acidic pH is crucial for promoting imine formation without degrading the substrate.[1]

-

Add sodium cyanoborohydride (NaBH₃CN, 2 equivalents) portion-wise while maintaining the temperature at or below room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 30 min to a few hours).

-

-

Workup:

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I'm observing significant polymerization and other side products instead of my desired 1,4-diazepane. How can I promote the intramolecular reaction?

Answer:

This is a classic problem of competing intramolecular (cyclization) versus intermolecular (polymerization) reaction pathways. The intermolecular reaction is often kinetically and thermodynamically favored at higher concentrations.

Causality Behind Side Product Formation:

-

Concentration Effects: At high concentrations, two different molecules of the linear precursor are more likely to react with each other than the two ends of the same molecule are to find each other.

-

Reaction Type: Condensation reactions are particularly prone to polymerization. In peptide synthesis, for instance, specific sequences can lead to the formation of 1,4-diazepine-2,5-dione side products from aspartimide intermediates.[16]

Troubleshooting Strategies:

The most effective solution is to employ high-dilution conditions . This principle, often referred to as the Ruggli-Ziegler dilution principle, ensures that the concentration of the reactant is kept very low throughout the reaction, thus favoring the intramolecular pathway.

Protocol 2: Ring-Closing Metathesis (RCM) under High Dilution

-

Catalyst & Solvent Preparation:

-

Choose an appropriate catalyst. For most applications, a 2nd Generation Grubbs' Catalyst or Hoveyda-Grubbs Catalyst is robust and efficient.[9]

-

Use a dry, degassed solvent such as dichloromethane (DCM) or toluene. Degassing (e.g., by sparging with argon for 30 minutes) is critical to prevent catalyst deactivation.

-

-

Reaction Setup (Syringe Pump Method):

-

In a large flask, place the catalyst (1-5 mol%) dissolved in a portion of the total solvent volume.

-

Heat the catalyst solution to reflux (typically ~40 °C for DCM or ~110 °C for toluene).

-

In a separate flask, dissolve your di-alkene precursor in the remaining, larger volume of solvent.

-

Using a syringe pump, add the substrate solution to the refluxing catalyst solution very slowly over a period of several hours (e.g., 4-12 hours). This maintains an extremely low instantaneous concentration of the substrate.

-

-

Monitoring and Quenching:

-

Monitor the reaction by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the cyclic product. The driving force is the removal of volatile ethylene gas from the reaction mixture.[9]

-

After the addition is complete and the reaction has gone to completion, quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

-

-

Workup and Purification:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography. Special silica gels are available to efficiently remove ruthenium byproducts.

-

Diagram: Intramolecular vs. Intermolecular Pathways

Caption: Kinetic competition between desired cyclization and side reactions.

Question 3: My purified 1,4-diazepane product seems to decompose during workup or storage. What's causing this instability and how can I prevent it?

Answer:

The stability of the 1,4-diazepane ring is highly dependent on its substitution pattern and the ambient conditions, particularly pH. Certain derivatives, especially those containing imine or aminal functionalities (common in benzodiazepine-type structures), are susceptible to hydrolysis.

Causality Behind Instability:

-

pH-Dependent Ring-Opening: Many diazepine derivatives exist in a pH-dependent equilibrium between the closed-ring form and a ring-opened acyclic form.[17] At acidic pH (e.g., pH < 4), the imine bond can be protonated and subsequently hydrolyzed, leading to ring cleavage.[17][18]

-

Oxidative Degradation: The nitrogen atoms can be susceptible to oxidation over time, especially if exposed to air and light.

-

Storage Conditions: Long-term storage of biological samples containing benzodiazepines at -20°C has shown degradation over several months, highlighting the need for careful handling.[19]

Troubleshooting Strategies:

-

Control pH During Workup:

-

Avoid strong acidic or basic conditions during aqueous extraction. Use mild reagents like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases like sodium hydroxide (NaOH).

-

If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.

-

-

Purification Considerations:

-

Use neutral or deactivated silica gel for chromatography to avoid on-column degradation.

-

If the compound is basic, it may be beneficial to add a small amount of a volatile base like triethylamine (~0.5-1%) to the eluent to prevent streaking and decomposition.

-

-

Proper Storage:

-

Store the final compound as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C).

-

If storing in solution, use an aprotic solvent. If a protic solvent like methanol must be used, ensure it is anhydrous and store at low temperatures for the shortest time possible. Standard solutions in methanol stored at 4°C have shown good stability over a year for some benzodiazepines.[19]

-

Question 4: I need to selectively functionalize only one of the nitrogen atoms (N1 or N4) on the diazepane ring, but I'm getting a mixture of products. What is the best strategy for regioselective N-functionalization?

Answer:

Achieving regioselectivity on the unsymmetrical 1,4-diazepane core is a common synthetic puzzle. Direct alkylation often leads to a mixture of N1- and N4-alkylated products, as well as di-alkylated species. The solution is to use an orthogonal protecting group strategy.

Causality Behind Poor Selectivity:

-

Similar Nucleophilicity: The two nitrogen atoms often have similar reactivity, making it difficult to target just one.

-

Over-alkylation: The mono-alkylated product can react further to give the di-alkylated byproduct.

Troubleshooting Strategy: Orthogonal Protection

This strategy involves protecting one nitrogen with a group that is stable to the conditions used to functionalize the other nitrogen. The protecting group is then removed under conditions that do not affect the newly introduced functional group.

Table 2: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (TFA, HCl in dioxane)[20] |

| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) |

Workflow: Regioselective N-Alkylation

Caption: Stepwise workflow for achieving selective mono-N-functionalization.

Protocol 3: Selective Mono-N-Alkylation using a Boc Protecting Group

This protocol is a generalized adaptation of common N-alkylation techniques.[7]

-

Protection:

-

Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like DCM or THF.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) and a base like triethylamine (1.1 eq).

-

Stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

-

Work up and purify to isolate the mono-Boc-protected 1,4-diazepane.

-

-

Alkylation of the Free Nitrogen:

-

Dissolve the N-Boc-1,4-diazepane (1.0 eq) in a solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add the alkylating agent (e.g., an alkyl halide like 1-bromohexane, 1.1 eq).

-

Stir the reaction, possibly with heating, until complete. Monitor by TLC/LC-MS.

-

Work up (e.g., partition between water and ethyl acetate) and purify the N-Boc, N'-alkylated product.

-

-

Deprotection:

-

Dissolve the purified, protected product in DCM.

-

Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM).

-

Stir at room temperature for 1-3 hours.

-

Remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove residual TFA).

-

Neutralize the resulting salt with a basic workup or by passing it through a basic resin to yield the final, pure mono-alkylated 1,4-diazepane.

-

References

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 16(5), 709-729.

- Chen, X., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination.

- BenchChem. 1-Hexyl-1,4-diazepane | High-Quality Research Chemical.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oudce.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing.

- New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis

- Bhardwaj, P., & Kaur, N. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Current Organic Chemistry, 27(4), 282-296.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed.

- 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz

- 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.

-

Cook, J. M., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][21]diazepine-3-carboxylate does not influence bioavailability. PMC - NIH.

- Protecting Groups. Organic Synthesis.

- Reductive amin

- BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

- 1,4‐Diazepane Ring‐Based Systems.

- Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC.

- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry (RSC Publishing).

- Süli-Vargha, H., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-8.

- Ring-closing met

- Wolfe, J. P., et al. (2011).

- Kozawa, Y., & Mori, M. (2025).

- Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.

- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Apeiron Synthesis.

- Ring Closing Met

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Hexyl-1,4-diazepane|High-Quality Research Chemical [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ring Closing Metathesis [organic-chemistry.org]

- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 11. apeiron-synthesis.com [apeiron-synthesis.com]

- 12. Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. thaiscience.info [thaiscience.info]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. benthamscience.com [benthamscience.com]

Technical Support Center: Efficient Removal of Trace Metal Catalysts from Diazepane Drug Intermediates

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing trace metal catalysts from diazepane drug intermediates. The synthesis of complex molecules like diazepanes often relies on powerful transition metal catalysts, such as palladium and ruthenium, to facilitate key bond-forming reactions. However, the presence of even trace amounts of these metals in the final Active Pharmaceutical Ingredient (API) is a significant concern due to their potential toxicity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure your diazepane intermediates meet the stringent purity requirements set by regulatory bodies.

Introduction to Trace Metal Contamination in Diazepane Synthesis

The use of metal catalysts in the synthesis of diazepane cores and their derivatives is widespread. While these catalysts are indispensable for achieving desired chemical transformations, their removal post-reaction is a crucial step in the purification process.[1] Failure to adequately remove these metals can lead to:

-

Toxicity Concerns: Many transition metals are toxic and their levels in final drug products are strictly regulated.[2][3]

-

Downstream Reaction Interference: Residual metals can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst deactivation.[3]

-

API Instability: Trace metals can sometimes catalyze degradation of the final API, impacting its shelf life.

This guide will equip you with the knowledge to effectively tackle these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the acceptable limits for trace metal catalysts in APIs?

The acceptable limits for elemental impurities in pharmaceutical products are defined by the International Council for Harmonisation (ICH) Q3D guideline.[4][5][6] These limits are based on the Permitted Daily Exposure (PDE) for each element and the route of administration of the final drug product.[7][8] For example, for an orally administered drug, the PDE for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[9]

Q2: What are the most common methods for removing trace metal catalysts?

The primary methods for removing trace metal catalysts from organic reaction mixtures include:

-

Adsorption: Utilizing solid supports like activated carbon or functionalized silica and polymer resins (metal scavengers) to bind the metal.[2][10][11][12]

-

Crystallization: Purifying the desired compound by crystallization, leaving the metal impurities in the mother liquor.[13][14][15][16]

-

Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal out of the organic phase.[17][18]

-

Chromatography: While effective, it is often less preferred for large-scale processes due to cost and solvent consumption.[4]

Q3: How do I choose the best method for my specific diazepane intermediate?

The optimal method depends on several factors:

-

The nature of the metal catalyst: Different scavengers have varying affinities for different metals (e.g., palladium vs. ruthenium).

-

The properties of your diazepane intermediate: Its solubility and stability will influence the choice of solvents and purification techniques.

-

The scale of your synthesis: Some methods, like chromatography, are less scalable than others, such as crystallization or scavenger treatment.[19]

-